2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Acetamide Formation: The final step involves the reaction of the sulfonylated quinoline with 2-methoxyaniline and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenyl groups, leading to the formation of corresponding quinones and sulfoxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone and sulfoxide derivatives.
Reduction: Hydroxylated quinoline derivatives.
Substitution: Various substituted quinoline and acetamide derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
Medicinal chemistry applications include the exploration of the compound as a potential therapeutic agent for diseases such as cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl and acetamide groups are key functional groups that enable binding to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(Phenylsulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
- 2-(3-(Methylsulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness
The presence of the 3,4-dimethylphenyl group and the 2-methoxyphenyl group in 2-[3-(3,4-dimethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide distinguishes it from similar compounds. These groups may confer unique biological activities and physicochemical properties, making it a compound of interest for further research.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-12-13-19(14-18(17)2)34(31,32)24-15-28(22-10-6-4-8-20(22)26(24)30)16-25(29)27-21-9-5-7-11-23(21)33-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIFQJKNZBLGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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